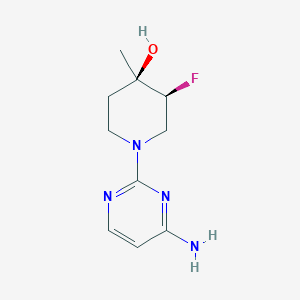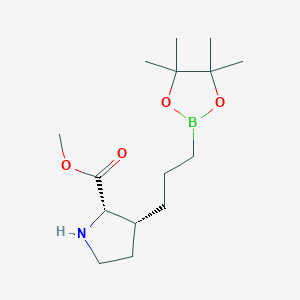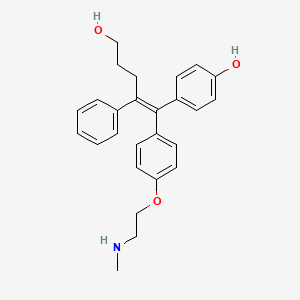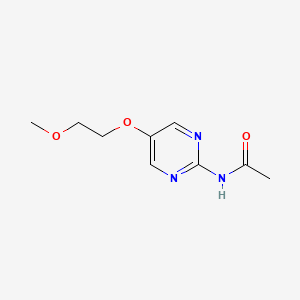![molecular formula C8H13N3O4S2 B12931673 N-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]methyl}acetamide CAS No. 922505-03-1](/img/structure/B12931673.png)
N-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]methyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-((2-Methoxyethyl)sulfonyl)-1,2,4-thiadiazol-3-yl)methyl)acetamide is a synthetic organic compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-((2-Methoxyethyl)sulfonyl)-1,2,4-thiadiazol-3-yl)methyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the thiadiazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced through a nucleophilic substitution reaction using methoxyethyl chloride.
Acetylation: Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a thiol or sulfide.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activities.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
作用機序
The mechanism of action of N-((5-((2-Methoxyethyl)sulfonyl)-1,2,4-thiadiazol-3-yl)methyl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The sulfonyl and thiadiazole moieties may play a crucial role in binding to these targets and exerting the compound’s effects.
類似化合物との比較
- N-((5-Methyl-1,2,4-thiadiazol-3-yl)methyl)acetamide
- N-((5-(Ethylsulfonyl)-1,2,4-thiadiazol-3-yl)methyl)acetamide
- N-((5-(Methoxyethyl)-1,2,4-thiadiazol-3-yl)methyl)acetamide
Comparison: N-((5-((2-Methoxyethyl)sulfonyl)-1,2,4-thiadiazol-3-yl)methyl)acetamide is unique due to the presence of both the methoxyethyl and sulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets.
特性
CAS番号 |
922505-03-1 |
|---|---|
分子式 |
C8H13N3O4S2 |
分子量 |
279.3 g/mol |
IUPAC名 |
N-[[5-(2-methoxyethylsulfonyl)-1,2,4-thiadiazol-3-yl]methyl]acetamide |
InChI |
InChI=1S/C8H13N3O4S2/c1-6(12)9-5-7-10-8(16-11-7)17(13,14)4-3-15-2/h3-5H2,1-2H3,(H,9,12) |
InChIキー |
KZMGCPQULIAZAM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC1=NSC(=N1)S(=O)(=O)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B12931612.png)

![6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide](/img/structure/B12931617.png)

![3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide](/img/structure/B12931635.png)


![Tert-butyl3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate](/img/structure/B12931654.png)
![5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12931665.png)

